molecular formula C8H5ClO4S3 B6151293 methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate CAS No. 2169521-06-4

methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B6151293
CAS No.: 2169521-06-4
M. Wt: 296.8
InChI Key:
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Description

Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C7H8ClNO4S2. It is a derivative of thiophene, featuring a chlorosulfonyl group at the 5-position and a carboxylate ester group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the chlorosulfonylation of thieno[3,2-b]thiophene-2-carboxylate. This reaction can be carried out using chlorosulfonic acid (ClSO3H) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the chlorosulfonyl group to other functional groups.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Derivatives with reduced chlorosulfonyl groups.

  • Substitution Products: Compounds with various nucleophiles replacing the chlorosulfonyl group.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the effects of chlorosulfonyl groups on biological systems. Medicine: Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets through its chlorosulfonyl group, affecting cellular processes and pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 5-(chlorosulfonyl)furan-3-carboxylate

  • Methyl 5-(chlorosulfonyl)-2-methylfuran-3-carboxylate

  • Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness: Methyl 5-(chlorosulfonyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific structural features, such as the presence of the thieno[3,2-b]thiophene core and the chlorosulfonyl group at the 5-position

Properties

CAS No.

2169521-06-4

Molecular Formula

C8H5ClO4S3

Molecular Weight

296.8

Purity

95

Origin of Product

United States

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